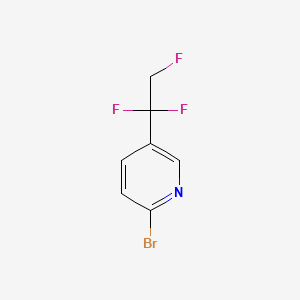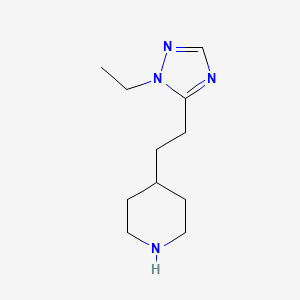
(1-(Pyridin-3-ylmethyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Pyridin-3-ylmethyl)cyclopropyl)methanamine: is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, which is further linked to a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-3-ylmethyl)cyclopropyl)methanamine typically involves the following steps:
Formation of Cyclopropylmethanamine: This can be achieved by reacting cyclopropylcarbinol with ammonia in the presence of a catalyst.
Attachment of Pyridin-3-ylmethyl Group: The cyclopropylmethanamine is then reacted with pyridin-3-ylmethyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(Pyridin-3-ylmethyl)cyclopropyl)methanamine: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: The major products are typically the corresponding carboxylic acids or ketones.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
(1-(Pyridin-3-ylmethyl)cyclopropyl)methanamine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(Pyridin-3-ylmethyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-(Pyridin-3-ylmethyl)cyclopropyl)methanamine: can be compared with other similar compounds, such as:
1-Cyclopropyl-N-(pyridin-4-ylmethyl)methanamine: Similar structure but with the pyridinyl group at a different position.
Cyclopropylmethanamine: Lacks the pyridinyl group, making it less complex.
Pyridin-3-ylmethylamine: Lacks the cyclopropyl group, affecting its reactivity and applications.
The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
[1-(pyridin-3-ylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H14N2/c11-8-10(3-4-10)6-9-2-1-5-12-7-9/h1-2,5,7H,3-4,6,8,11H2 |
InChI Key |
VBTHMSBEQUAEKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B13536591.png)


![tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride](/img/structure/B13536601.png)


![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)







